3-Bromo-2-chloro-5-fluoro-4-methylpyridine
CAS No.:
Cat. No.: VC13534851
Molecular Formula: C6H4BrClFN
Molecular Weight: 224.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4BrClFN |
---|---|
Molecular Weight | 224.46 g/mol |
IUPAC Name | 3-bromo-2-chloro-5-fluoro-4-methylpyridine |
Standard InChI | InChI=1S/C6H4BrClFN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3 |
Standard InChI Key | MTEDYUCKSCLSNI-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC=C1F)Cl)Br |
Canonical SMILES | CC1=C(C(=NC=C1F)Cl)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Bromo-2-chloro-5-fluoro-4-methylpyridine (C₇H₅BrClFN) features a pyridine ring substituted at four positions:
-
Bromine at position 3,
-
Chlorine at position 2,
-
Fluorine at position 5,
-
Methyl group at position 4.
This arrangement creates significant steric and electronic effects. The electron-withdrawing halogens (Br, Cl, F) deactivate the ring, while the methyl group introduces a mild electron-donating effect, creating regioselective reactivity patterns. The molecular weight is calculated as 237.48 g/mol, with a density estimated at 1.7–1.9 g/cm³ based on analogous brominated pyridines .
Spectroscopic Properties
While experimental data for this compound are scarce, comparisons to similar structures suggest distinct spectral signatures:
-
NMR: The deshielding effect of fluorine would result in a downfield shift for adjacent protons (δ 8.5–9.0 ppm for H-6). Bromine and chlorine substituents further split signals due to spin-spin coupling.
-
IR: Stretching vibrations for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1,200 cm⁻¹) are expected .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential halogenation and functional group interconversion. A plausible route, inspired by the diazotization-fluorination-bromination strategy used for 2-methoxy-3-bromo-5-fluoropyridine , could proceed as follows:
-
Diazotization and Fluorination:
-
Bromination:
Key Challenges:
-
Regioselectivity must be controlled to avoid over-bromination.
-
The methyl group at position 4 may sterically hinder reactions at adjacent positions.
Process Optimization
Industrial-scale production would require:
-
Catalysts: Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the methyl group .
-
Purification: Crystallization from ethanol/water mixtures, avoiding column chromatography to reduce costs .
Physicochemical Properties
Thermal Stability
Based on similar compounds, the melting point is projected to range between 70–85°C, with decomposition above 250°C. The flash point is estimated at 105–110°C, necessitating careful handling to prevent combustion .
Table 1: Estimated Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₅BrClFN |
Molecular Weight | 237.48 g/mol |
Density | 1.7–1.9 g/cm³ |
Melting Point | 70–85°C |
Boiling Point | 250–260°C (decomposes) |
Solubility in Water | <0.1 g/L (hydrophobic) |
Reactivity
-
Nucleophilic Substitution: Fluorine at position 5 is susceptible to displacement by strong nucleophiles (e.g., alkoxides).
-
Electrophilic Aromatic Substitution: Harsh conditions (e.g., HNO₃/H₂SO₄) could nitrate the ring at position 6, the least hindered site .
Industrial Applications
Pharmaceutical Intermediates
The compound’s halogen diversity enables its use in drug discovery:
-
Anticancer Agents: Bromine and chlorine enhance binding to hydrophobic protein pockets, as seen in kinase inhibitors .
-
Antibiotics: Fluorine improves metabolic stability and bioavailability, a strategy employed in fluoroquinolones .
Agrochemicals
In crop protection, halogenated pyridines are precursors to herbicides and fungicides. For example, trifluoromethylpyridines account for >50% of new pesticides, suggesting similar potential for this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume